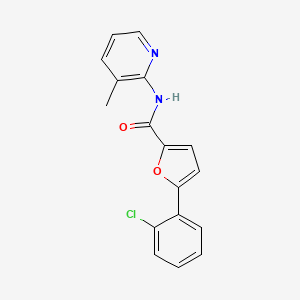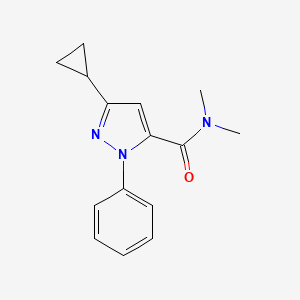![molecular formula C14H13NO2S B7461990 N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide, also known as DMTCC, is a synthetic compound that has been recently gaining attention in the field of scientific research. DMTCC belongs to the class of chromene derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide is not well understood. However, it has been suggested that N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide may interact with specific receptors in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide in lab experiments is its ease of synthesis and availability. N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide in scientific research. One potential direction is the development of novel compounds based on the structure of N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide with improved therapeutic properties. Another potential direction is the use of N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide as a fluorescent probe for the detection of other analytes in biological samples. Additionally, further studies are needed to better understand the mechanism of action and potential therapeutic applications of N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide.
Métodos De Síntesis
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydrothieno[3,2-c]chromene-5-carboxylic acid with dimethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with acetic anhydride to obtain the final product, N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide has been found to have a range of scientific research applications. One of the primary applications of N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of novel compounds with potential therapeutic properties. N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-15(2)14(16)12-7-9-8-17-11-6-4-3-5-10(11)13(9)18-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIRKUKTVCWVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-(4-phenylmethoxyphenoxy)ethanone](/img/structure/B7461909.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7461917.png)
![4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7461925.png)
![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile](/img/structure/B7461929.png)



![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7461953.png)
![1-benzyl-N-methyl-3-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7461958.png)


![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)
